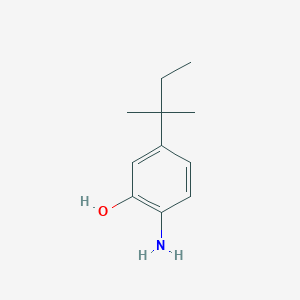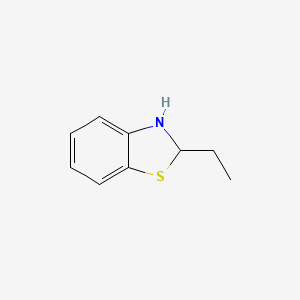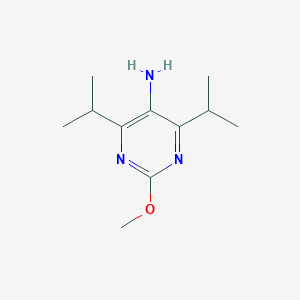
5,8-Dibromo-2,3-didecylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-2,3-didecylquinoxaline: is a chemical compound with the molecular formula C28H44Br2N2 . It is a derivative of quinoxaline, a heterocyclic aromatic organic compound. The presence of bromine atoms at positions 5 and 8, along with decyl groups at positions 2 and 3, makes this compound unique. It is typically found as a pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-2,3-didecylquinoxaline typically involves the bromination of 2,3-didecylquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,8-Dibromo-2,3-didecylquinoxaline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of quinoxaline dicarboxylic acids.
Reduction: Formation of 2,3-didecylquinoxaline.
Scientific Research Applications
Chemistry: 5,8-Dibromo-2,3-didecylquinoxaline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: While specific medicinal applications are not well-documented, quinoxaline derivatives are known for their antimicrobial and anticancer properties. Thus, this compound may have potential in drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2,3-didecylquinoxaline is not extensively studied. based on its structure, it is likely to interact with biological targets through π-π stacking interactions and hydrogen bonding. The bromine atoms may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
5,8-Dibromo-2,3-diphenylquinoxaline: This compound has phenyl groups instead of decyl groups, making it less hydrophobic and more rigid.
2,3-Didecylquinoxaline:
5,8-Dibromoquinoxaline: Lacks the decyl groups, making it less hydrophobic and more soluble in polar solvents.
Uniqueness: 5,8-Dibromo-2,3-didecylquinoxaline is unique due to the combination of bromine atoms and long alkyl chains. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures .
Properties
Molecular Formula |
C28H44Br2N2 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
5,8-dibromo-2,3-didecylquinoxaline |
InChI |
InChI=1S/C28H44Br2N2/c1-3-5-7-9-11-13-15-17-19-25-26(20-18-16-14-12-10-8-6-4-2)32-28-24(30)22-21-23(29)27(28)31-25/h21-22H,3-20H2,1-2H3 |
InChI Key |
OSZOOBPAEFARMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=NC2=C(C=CC(=C2N=C1CCCCCCCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)

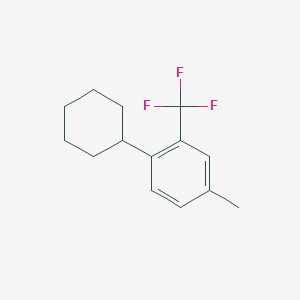
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

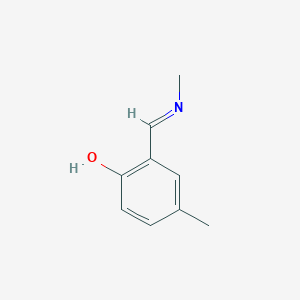
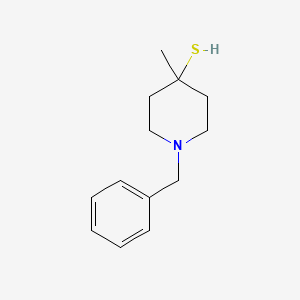

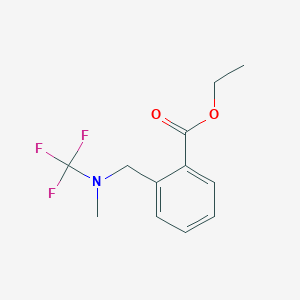
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
